Cas no 2421902-51-2 (4-Methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine)
![4-Methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine structure](https://ja.kuujia.com/scimg/cas/2421902-51-2x500.png)
4-Methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine 化学的及び物理的性質
名前と識別子
-
- 2421902-51-2
- 4-methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine
- AKOS040710887
- F6619-7995
- 4-Methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine
-
- インチ: 1S/C15H19N5O/c1-21-15-9-14(17-12-18-15)20-7-5-19(6-8-20)11-13-3-2-4-16-10-13/h2-4,9-10,12H,5-8,11H2,1H3
- InChIKey: ZJYXYCPEZAVTJN-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC(=NC=N1)N1CCN(CC2C=NC=CC=2)CC1
計算された属性
- せいみつぶんしりょう: 285.15896025g/mol
- どういたいしつりょう: 285.15896025g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 308
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 54.4Ų
4-Methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6619-7995-4mg |
4-methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine |
2421902-51-2 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6619-7995-5μmol |
4-methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine |
2421902-51-2 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6619-7995-10mg |
4-methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine |
2421902-51-2 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6619-7995-15mg |
4-methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine |
2421902-51-2 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6619-7995-30mg |
4-methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine |
2421902-51-2 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6619-7995-40mg |
4-methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine |
2421902-51-2 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6619-7995-2μmol |
4-methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine |
2421902-51-2 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6619-7995-25mg |
4-methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine |
2421902-51-2 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6619-7995-100mg |
4-methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine |
2421902-51-2 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6619-7995-2mg |
4-methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine |
2421902-51-2 | 2mg |
$88.5 | 2023-09-07 |
4-Methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine 関連文献
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
4-Methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidineに関する追加情報
Introduction to 4-Methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine (CAS No. 2421902-51-2)
4-Methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. This compound, identified by the CAS number 2421902-51-2, belongs to the pyrimidine class of heterocyclic compounds, which are widely recognized for their role in various biological and medicinal applications. The presence of a methoxy group at the 4-position and a piperazine moiety linked to a pyridine ring contributes to its complex interactions with biological targets, making it a promising candidate for further investigation in drug discovery.
The structural features of 4-Methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine make it an intriguing molecule for medicinal chemists. The pyrimidine core is a well-documented scaffold in medicinal chemistry, often found in nucleoside analogs and kinase inhibitors. The methoxy group at the 4-position of the pyrimidine ring can influence the electronic properties of the molecule, affecting its binding affinity and metabolic stability. Additionally, the piperazine ring, attached through a methyl linker to the 6-position of the pyrimidine, introduces basicity and potential interactions with acidic or polar residues in biological targets.
In recent years, there has been growing interest in developing small-molecule inhibitors targeting various kinases and other enzymes involved in cancer and inflammatory diseases. Pyrimidine derivatives have shown promise in this regard due to their ability to modulate enzyme activity through precise structural interactions. The compound 4-Methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine has been studied for its potential as an inhibitor of certain kinases, particularly those involved in signal transduction pathways relevant to cancer progression.
One of the most compelling aspects of this compound is its dual functionality. The pyridine-piperazine moiety can engage with multiple binding sites on target proteins, enhancing binding affinity and selectivity. This feature is particularly valuable in drug design, where optimizing interactions with biological targets is crucial for achieving therapeutic efficacy while minimizing side effects. The methoxy group also plays a role in fine-tuning these interactions, potentially influencing both potency and pharmacokinetic properties.
Recent studies have highlighted the importance of understanding the structural determinants of drug-target interactions at an atomic level. Computational modeling and experimental techniques such as X-ray crystallography have been employed to elucidate how 4-Methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine interacts with its intended biological targets. These studies have revealed that the compound's ability to bind tightly to kinases is mediated by specific hydrogen bonds, hydrophobic interactions, and π-stacking effects between key functional groups.
The pharmacological profile of 4-Methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine has been further explored through in vitro assays. Initial findings suggest that this compound exhibits inhibitory activity against certain kinases, with potential applications in oncology and inflammatory diseases. The piperazine moiety's basicity allows it to interact with acidic pockets on target enzymes, while the pyridine ring provides additional points of contact. This multifaceted interaction profile makes it a versatile scaffold for developing next-generation kinase inhibitors.
Moreover, the compound's metabolic stability has been assessed through various biochemical assays. The methoxy group at the 4-position appears to enhance metabolic resistance, allowing for prolonged circulation and increased bioavailability. This characteristic is particularly advantageous for therapeutic applications where sustained drug levels are desired. Additionally, preliminary toxicology studies have shown that 4-Methoxy-6-{4-[pyridin-3-ylmethyl)piperazin-1-y}]pyrimidine exhibits low toxicity at tested doses, suggesting its potential for safe clinical translation.
The synthesis of 4-Methoxy-6-{4-[pyridin -3 -y lmethyl)piperazin -1 -y}]pyrimidine has also been optimized to ensure scalability and cost-effectiveness for pharmaceutical production. Advanced synthetic methodologies have been employed to streamline the process, reducing reaction times and improving yields. These advancements are critical for transitioning promising candidates from academic research into viable drug candidates.
In conclusion, 4 - Methoxy - 6 - { 4 - [( py ridine - 3 - ylmethyl) piper azin -1 - y l}] py rimid ine ( CAS No .2421902 -51 -2 ) represents a significant advancement in medicinal chemistry due to its unique structural features and promising pharmacological properties . Its potential as a kinase inhibitor , combined with favorable metabolic stability and low toxicity , positions it as a valuable candidate for further development . As research continues , this compound holds great promise for contributing to novel therapeutic strategies across multiple disease areas . p >
2421902-51-2 (4-Methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine) 関連製品
- 2171192-42-8(2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxy}acetic acid)
- 1092496-28-0(1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene)
- 2227727-21-9((2R)-4-{4H,5H,6H-cyclopentabthiophen-2-yl}butan-2-ol)
- 1213842-66-0((1R)-1-(5-BROMO-3-FLUORO(2-PYRIDYL))PROPYLAMINE)
- 1803743-41-0(3-Bromo-1-(2-(bromomethyl)-6-chlorophenyl)propan-1-one)
- 2171878-55-8(5-3-(aminomethyl)phenylpyridine-2-carbaldehyde)
- 1804683-09-7(Ethyl 4-(aminomethyl)-5-chloro-3-(difluoromethyl)pyridine-2-carboxylate)
- 1036756-06-5(6-bromo-5-fluoro-1,2-dihydroquinazolin-2-one)
- 1349699-98-4((R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride)
- 205598-51-2(H-D-Lys-NH2 Dihydrochloride)




